3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride
Description
3-Methoxyazetidine hydrochloride (CAS: 148644-09-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol. It consists of a four-membered azetidine ring substituted with a methoxy group (-OCH₃) at the 3-position, combined with a hydrochloride salt .
Properties
IUPAC Name |
3-(difluoromethyl)-3-methoxyazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c1-9-5(4(6)7)2-8-3-5;/h4,8H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKTSFOJLNNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377034-35-8 | |
| Record name | 3-(difluoromethyl)-3-methoxyazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride typically involves the introduction of the difluoromethyl group and the methoxy group onto the azetidine ring. One common method involves the use of difluoromethylation reagents to introduce the CF₂H group. The reaction conditions often require the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors can also streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methoxy group can further modulate its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Key Properties:
- Boiling Point : 143–149°C .
- Applications :
- Synthesis : Typically prepared via nucleophilic substitution reactions, such as the coupling of 3-chloropyrimidine derivatives with 3-methoxyazetidine under reflux conditions .
Comparison with Similar Azetidine-Based Hydrochlorides
Structural Analogs and Their Properties
The following table summarizes key differences between 3-methoxyazetidine hydrochloride and its fluorinated analogs:
Electronic and Steric Effects
- Methoxy Group : The electron-donating methoxy group enhances the basicity of the azetidine nitrogen, influencing binding affinity in receptor-ligand interactions .
- Fluorine Substituents: Fluorine atoms introduce strong electron-withdrawing effects, improving metabolic stability and membrane permeability in drug candidates . For example, 3,3-difluoroazetidine hydrochloride exhibits enhanced rigidity and bioavailability compared to its non-fluorinated analogs .
Research Findings and Industrial Relevance
- Pharmaceutical Utility : 3-Methoxyazetidine derivatives are critical in developing kinase inhibitors (e.g., Ponatinib analogs) . Fluorinated azetidines, such as 3,3-difluoroazetidine hydrochloride, are prioritized in antiviral and anticancer drug discovery due to their improved pharmacokinetics .
- Market Availability : 3-Methoxyazetidine hydrochloride is commercially available from suppliers like Thermo Scientific and PharmaBlock, with prices varying by purity (e.g., 95% purity at ~$200/gram) .
Biological Activity
3-(Difluoromethyl)-3-methoxyazetidine; hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of 3-(Difluoromethyl)-3-methoxyazetidine; hydrochloride can be described as follows:
- Chemical Formula : CHClFN
- Molecular Weight : 173.57 g/mol
- CAS Number : 2377034-35-8
This compound features a difluoromethyl group and a methoxy group attached to an azetidine ring, which contributes to its unique reactivity and biological activity.
Antimicrobial Properties
Research indicates that 3-(Difluoromethyl)-3-methoxyazetidine; hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies involving various cancer cell lines have revealed promising results.
Table 2: Anticancer Activity
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa (Cervical cancer) | 50 |
| A549 (Lung cancer) | 45 |
| MCF-7 (Breast cancer) | 60 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways.
The biological activity of 3-(Difluoromethyl)-3-methoxyazetidine; hydrochloride is believed to stem from its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may affect cellular processes by:
- Inhibiting Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulating Gene Expression : It could influence the expression of genes related to apoptosis and cell cycle regulation.
- Disrupting Membrane Integrity : The presence of the difluoromethyl group may enhance membrane penetration, leading to increased cytotoxicity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
A study published in Microbial Drug Resistance demonstrated that 3-(Difluoromethyl)-3-methoxyazetidine; hydrochloride effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), providing insights into its potential use in treating resistant infections . -
Investigation on Cancer Cell Lines :
Research detailed in Cancer Chemotherapy and Pharmacology reported that the compound significantly reduced cell viability in HeLa and A549 cell lines, indicating its potential as a chemotherapeutic agent .
Q & A
Q. Key Characterization Techniques :
- NMR Spectroscopy : NMR detects difluoromethyl groups (δ ~ -80 to -90 ppm) .
- HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., over-fluorinated derivatives) .
Advanced Question: What mechanistic pathways govern the reactivity of the difluoromethyl group in nucleophilic substitution reactions?
Methodological Answer:
The difluoromethyl group exhibits ambiphilic character :
- Nucleophilic Substitution : Fluorine atoms act as leaving groups in SN2 reactions with strong nucleophiles (e.g., Grignard reagents), forming C–C bonds .
- Electrophilic Reactivity : The CFH group participates in Friedel-Crafts alkylation with aromatic systems under Lewis acid catalysis (e.g., AlCl) .
Data Contradiction Analysis :
Conflicting reports exist on the regioselectivity of fluorination. For example:
- Case 1 : Reactions with KF in DMSO favor CFH retention .
- Case 2 : Use of AgF promotes CF formation via over-fluorination .
Resolution requires kinetic studies (e.g., monitoring via NMR) to identify dominant pathways under varying conditions .
Advanced Question: How can researchers resolve discrepancies in spectroscopic data for structural confirmation?
Methodological Answer:
Common discrepancies arise from:
Q. Validation Protocol :
Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temps .
DFT Calculations : Compare computed vs. experimental chemical shifts to validate proposed conformers .
Advanced Question: What strategies mitigate side reactions during functionalization of the azetidine ring?
Methodological Answer:
- Protection/Deprotection : Use Boc groups to shield the azetidine nitrogen during alkylation/arylation steps .
- Steric Control : Bulky substituents on the azetidine ring (e.g., 3-methoxy group) reduce undesired ring-opening reactions .
- Catalyst Screening : Pd/Cu systems minimize β-hydride elimination in cross-coupling reactions .
Case Study :
Functionalization with aryl boronic acids via Suzuki-Miyaura coupling achieved 70% yield using Pd(PPh) and KCO in THF/water .
Advanced Question: How does the compound interact with biological targets, and what assays validate these interactions?
Methodological Answer:
The difluoromethyl group enhances metabolic stability and target affinity in enzyme inhibition studies:
- Kinase Inhibition : Tested via fluorescence-based ADP-Glo™ assays (IC values reported in µM range) .
- Membrane Permeability : Assessed using Caco-2 cell monolayers (P > 1 × 10 cm/s indicates oral bioavailability) .
Contradiction Note :
Conflicting bioactivity data may arise from impurity profiles (e.g., residual solvents in HCl salt). Validate purity via LC-MS before assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
